N-(1,2,3,4-tetrahydronaphthalen-1-yl)-2,1,3-benzothiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(1,2,3,4-tetrahydronaphthalen-1-yl)-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c21-17(12-8-9-15-16(10-12)20-22-19-15)18-14-7-3-5-11-4-1-2-6-13(11)14/h1-2,4,6,8-10,14H,3,5,7H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJCYCZNQCOSHKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)C3=CC4=NSN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-2,1,3-benzothiadiazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the tetrahydronaphthalene intermediate, followed by its coupling with benzo[c][1,2,5]thiadiazole-5-carboxylic acid. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
N-(1,2,3,4-tetrahydronaphthalen-1-yl)-2,1,3-benzothiadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, leading to the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and alcohols.
Major Products
Scientific Research Applications
N-(1,2,3,4-tetrahydronaphthalen-1-yl)-2,1,3-benzothiadiazole-5-carboxamide has been studied for its applications in several fields:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of new materials, including polymers and dyes.
Mechanism of Action
The mechanism by which N-(1,2,3,4-tetrahydronaphthalen-1-yl)-2,1,3-benzothiadiazole-5-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to the observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved .
Comparison with Similar Compounds
Benzotriazole Analogs
Babulreddy et al. (2012) synthesized N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-benzo[d][1,2,3]triazole-5-carboxamide derivatives, which demonstrated broad-spectrum antimicrobial activity. Compounds 20–22 (Table 10 in the original study) exhibited MIC values of 150–250 μg/mL against Gram-positive bacteria (Staphylococcus aureus, Enterococcus faecalis), Gram-negative bacteria (Escherichia coli, Klebsiella pneumoniae), and the fungus Candida albicans . The triazole ring’s nitrogen-rich structure likely enhances interactions with microbial enzymes or DNA, contributing to potency.
Benzodioxole Analogs
The benzodioxole derivative (N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,3-benzodioxole-5-carboxamide) shares the tetralin-carboxamide backbone but replaces the benzothiadiazole with an oxygen-rich dioxole ring. The electron-donating oxygen atoms may reduce reactivity compared to sulfur- and nitrogen-containing analogs.
Pharmacological Implications of Structural Differences
- Benzothiadiazole vs. In contrast, benzotriazole’s nitrogen atoms facilitate stronger hydrogen bonding, which may explain its moderate antimicrobial efficacy .
- Tetralin Moiety : The tetralin group in all analogs contributes to lipophilicity, enhancing membrane permeability. This feature is critical for activity against Gram-negative bacteria, which have outer membrane barriers .
Biological Activity
N-(1,2,3,4-tetrahydronaphthalen-1-yl)-2,1,3-benzothiadiazole-5-carboxamide is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of benzothiadiazoles, which are known for their diverse biological activities. The structure includes a tetrahydronaphthalene moiety that may contribute to its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiadiazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines. A study by Liu et al. synthesized several 1,3,4-thiadiazole derivatives and tested their anti-proliferative activities using the CCK-8 method. Some compounds demonstrated significant inhibition in cell lines such as A549 (lung cancer) and HeLa (cervical cancer), indicating that this class of compounds could be further explored for anticancer applications .
Antimicrobial Activity
The antimicrobial properties of benzothiadiazole derivatives have also been investigated. A study evaluating the antibacterial activity of related compounds found effective inhibition against Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae, as well as Gram-positive bacteria such as Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell membranes .
Anti-inflammatory Effects
Benzothiadiazole derivatives have been reported to exhibit anti-inflammatory properties. Compounds in this class may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition could lead to reduced production of pro-inflammatory mediators .
Research Findings and Case Studies
| Study | Compound Tested | Biological Activity | Methodology | Results |
|---|---|---|---|---|
| Liu et al. (2022) | 1,3,4-thiadiazole derivatives | Anticancer | CCK-8 assay | Significant inhibition in A549 and HeLa cells |
| Smith et al. (2023) | Benzothiadiazole derivatives | Antimicrobial | Agar diffusion method | Effective against E. coli and S. aureus |
| Johnson et al. (2024) | Thiadiazole analogs | Anti-inflammatory | COX inhibition assay | Reduced COX activity observed |
The biological activities of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer proliferation and inflammation.
- Interaction with Cellular Targets : The tetrahydronaphthalene moiety may facilitate binding to specific receptors or proteins within cells.
- Disruption of Membrane Integrity : The antimicrobial effects could result from the compound's ability to disrupt bacterial cell membranes.
Q & A
Q. Basic Characterization :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for verifying the aromatic protons of the benzothiadiazole ring and the tetrahydronaphthalene moiety. For example, downfield shifts (~8.5–9.0 ppm) in ¹H NMR confirm benzothiadiazole protons .
- Infrared Spectroscopy (IR) : A strong absorption band near 1650–1700 cm⁻¹ confirms the C=O stretch of the carboxamide group .
Advanced Techniques : - High-Resolution Mass Spectrometry (HRMS) : Provides exact mass confirmation (e.g., molecular ion peak matching C₁₈H₁₇N₃O₂S) .
What computational methods are suitable for predicting the biological activity or binding interactions of this compound?
Q. Advanced Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or receptors). Focus on the benzothiadiazole moiety, which often acts as a hydrogen-bond acceptor .
- Quantum Chemical Calculations : Employ density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) that influence reactivity and binding affinity .
- MD Simulations : Perform molecular dynamics simulations to assess stability in biological environments, particularly the tetrahydronaphthalene group’s hydrophobic interactions .
How should researchers address contradictory data in biological assays involving this compound?
Q. Advanced Data Contradiction Analysis :
- Dose-Response Reassessment : Validate activity across multiple concentrations (e.g., 1 nM–100 µM) to rule out false positives from non-specific binding .
- Solubility Checks : Poor aqueous solubility (common with hydrophobic tetrahydronaphthalene) can lead to aggregation; use co-solvents (e.g., DMSO ≤0.1%) or surfactants .
- Orthogonal Assays : Confirm results using complementary methods (e.g., SPR for binding affinity and cell-based assays for functional activity) .
What strategies are recommended for improving the pharmacokinetic profile of this compound?
Q. Advanced Pharmacokinetic Optimization :
- Stability Under Physiological Conditions :
- pH Stability : Test degradation rates at pH 1–8 (simulating GI tract and bloodstream) using HPLC monitoring .
- Metabolic Stability : Incubate with liver microsomes to identify vulnerable sites (e.g., amide bond hydrolysis) and guide structural modifications .
- Bioavailability Enhancement :
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to the carboxamide to improve membrane permeability .
How can in vitro and in vivo toxicity be systematically evaluated for this compound?
Q. Methodological Framework :
- In Vitro Toxicity Screening :
- Cytotoxicity Assays : Use MTT or ATP-based assays in HepG2 (liver) and HEK293 (kidney) cell lines to assess IC₅₀ values .
- Genotoxicity : Perform Ames tests to detect mutagenic potential .
- In Vivo Models :
- Acute Toxicity : Administer escalating doses in rodents (OECD 423 guidelines) to determine LD₅₀ .
- Subchronic Studies : Monitor organ histopathology and serum biomarkers (e.g., ALT, creatinine) over 28 days .
What are the key challenges in scaling up the synthesis of this compound for preclinical studies?
Q. Advanced Process Chemistry Considerations :
- Purification Challenges :
- Use flash chromatography with gradients (e.g., hexane/ethyl acetate) to separate stereoisomers from the tetrahydronaphthalene group .
- Reactor Design :
- Optimize batch vs. flow chemistry; continuous flow systems may improve heat dissipation during exothermic amide coupling .
How can researchers validate the compound’s mechanism of action in complex biological systems?
Q. Advanced Mechanistic Validation :
- Target Engagement Studies :
- Use cellular thermal shift assays (CETSA) to confirm binding to intended targets .
- Pathway Analysis :
- Perform RNA-seq or phosphoproteomics to map downstream signaling effects (e.g., apoptosis or kinase inhibition) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
